1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Overview
Description
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group.
Mechanism of Action
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of more complex molecules that have specific biological targets.
Mode of Action
It’s known that tetrahydropyridines can undergo a reaction cascade when exposed to α,β-unsaturated imines and alkynes . This suggests that the compound might interact with its targets through a coupling reaction triggered by a catalyst.
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents , which could influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.
Biochemical Analysis
Biochemical Properties
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can impact cellular homeostasis and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with MAO-B results in the inhibition of the enzyme, which in turn affects the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to heat and oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound to produce various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other enzymes can also affect its metabolic fate and biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can determine its effects on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Trifluoroacetic acid (TFA), room temperature.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Scientific Research Applications
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
- 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Comparison: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the specific positioning of the Boc group and the carboxylic acid on the tetrahydropyridine ring. This configuration imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in selective synthetic applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQYUPHBPYITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515792 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86447-11-2 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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